molecular formula C9H14ClN3O2 B1487321 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride CAS No. 2203716-31-6

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

Cat. No. B1487321
M. Wt: 231.68 g/mol
InChI Key: LZJGCCFZDSOPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through various methods. One of the most common methods involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .


Molecular Structure Analysis

Pyrazoles are composed of three carbon atoms and two nitrogen atoms in adjacent positions . They exhibit tautomerism, a phenomenon that may influence their reactivity .


Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions. For instance, they can undergo cyclocondensation reactions with α,β-ethylenic ketones to form pyrazole derivatives .


Physical And Chemical Properties Analysis

Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of a specific pyrazole derivative like “4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride” would depend on its specific structure.

Scientific Research Applications

Anticholinesterase Agents

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride derivatives demonstrate significant applications as anticholinesterase agents. Pyrazolines, including those derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid, are explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial for treating neurodegenerative disorders (Altıntop, 2020).

Cancer Treatment

Compounds derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid are investigated for their potential in cancer treatment. Specifically, these compounds can inhibit Aurora A, a kinase implicated in cancer progression (ヘンリー,ジェームズ, 2006).

Synthesis of Crizotinib

This compound is also a key intermediate in synthesizing Crizotinib, a drug used for treating certain types of lung cancer. The synthesis process involves nucleophilic substitution, hydrogenation, and iodination steps (Dong-ming, 2012).

Development of Fluorescent Films

Derivatives of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid are used in the synthesis of acrylates, showing promise as monomers for creating fluorescent films. These are developed through reactions with acryloyl chloride (Soboleva, Orlova, & Shelkovnikov, 2017).

Adenosine Receptor Antagonists

Modifications of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have led to the development of water-soluble adenosine receptor antagonists. These are significant for their potential in treating various diseases and conditions (Baraldi et al., 2012).

Fungicidal and Antiviral Activities

Certain derivatives have shown potential fungicidal and antiviral activities, particularly against tobacco mosaic virus, highlighting their utility in agricultural and medical applications (Li et al., 2015).

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives, including those related to 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid, has led to the development of cannabinoid receptor antagonists, which may have therapeutic applications in antagonizing the effects of cannabinoids (Lan et al., 1999).

Molecular Structure and Crystallography

Studies on the molecular structure and crystallography of compounds derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have provided insights into their chemical properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety And Hazards

The safety and hazards associated with a specific pyrazole derivative would depend on its specific structure. In general, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling these compounds .

properties

IUPAC Name

4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGCCFZDSOPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)N2C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
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4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
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4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
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4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
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4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Reactant of Route 6
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride

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